
4-Oxopiperidina-3-carboxamida
Descripción general
Descripción
4-Oxopiperidine-3-carboxamide is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Aplicaciones Científicas De Investigación
4-Oxopiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
The primary target of 4-Oxopiperidine-3-carboxamide is the enzyme ω-amidase . This enzyme plays a crucial role in the metabolism of L-glutamine and L-asparagine, which are essential for nitrogen and sulfur metabolism in mammals .
Mode of Action
4-Oxopiperidine-3-carboxamide interacts with its target, ω-amidase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydrolysis of the compound, leading to various biochemical changes.
Biochemical Pathways
The compound is involved in the glutaminase II and asparaginase II pathways . In these pathways, L-glutamine and L-asparagine are first transaminated to α-ketoglutaramate (KGM) and α-ketosuccinamate (KSM), respectively. Then, KGM and KSM are hydrolyzed to α-ketoglutarate and oxaloacetate, respectively, by the action of ω-amidase . These pathways are irreversible and play a crucial role in shuttling 5-C (α-ketoglutarate) and 4-C (oxaloacetate) units into the TCA cycle .
Result of Action
The action of 4-Oxopiperidine-3-carboxamide leads to the production of α-ketoglutarate and oxaloacetate . These compounds are essential for the TCA cycle, a crucial biochemical pathway for energy production in cells. Additionally, the compound’s action can influence nitrogen and sulfur metabolism in mammals and provide anaplerotic carbon moieties in rapidly dividing cells .
Análisis Bioquímico
Biochemical Properties
4-Oxopiperidine-3-carboxamide plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It has been shown to interact with several key enzymes and proteins. For instance, it inhibits the activation of the NLRP3 inflammasome, a protein complex involved in inflammatory responses . Additionally, 4-Oxopiperidine-3-carboxamide activates the phosphatidylinositol-3-kinase (PI3K)/Akt/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular survival and stress responses . These interactions highlight the compound’s potential in modulating inflammatory and survival pathways.
Cellular Effects
4-Oxopiperidine-3-carboxamide exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis in models of hypoxic-ischemic encephalopathy . The compound influences cell signaling pathways by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, leading to enhanced cell survival and reduced inflammation . Furthermore, 4-Oxopiperidine-3-carboxamide impacts gene expression by promoting the nuclear translocation of Nrf2, which regulates the expression of antioxidant and cytoprotective genes .
Molecular Mechanism
The molecular mechanism of 4-Oxopiperidine-3-carboxamide involves its binding interactions with specific biomolecules. It inhibits the NLRP3 inflammasome by preventing the assembly of its components, thereby reducing the production of pro-inflammatory cytokines . Additionally, the compound activates the PI3K/Akt pathway, leading to the phosphorylation and activation of Nrf2. This activation results in the translocation of Nrf2 to the nucleus, where it binds to antioxidant response elements and promotes the expression of genes involved in cellular protection and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxopiperidine-3-carboxamide have been studied over various time periods. The compound has demonstrated stability and sustained activity in both in vitro and in vivo models. Over time, it continues to inhibit the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway, resulting in long-term neuroprotective effects . Additionally, studies have shown that 4-Oxopiperidine-3-carboxamide maintains its efficacy in reducing neuronal damage and inflammation over extended periods .
Dosage Effects in Animal Models
The effects of 4-Oxopiperidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NLRP3 inflammasome and activates the PI3K/Akt/Nrf2 pathway, providing neuroprotection without significant adverse effects . At higher doses, there may be threshold effects, and the potential for toxicity or adverse reactions increases . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
4-Oxopiperidine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as phosphatidylinositol-3-kinase and proteins like nuclear factor erythroid 2-related factor 2, influencing metabolic flux and metabolite levels . The compound’s activation of the PI3K/Akt/Nrf2 pathway plays a pivotal role in regulating cellular metabolism and promoting the expression of genes involved in antioxidant defense and cellular survival .
Transport and Distribution
Within cells and tissues, 4-Oxopiperidine-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to accumulate in the brain and exert its neuroprotective effects . Its distribution within tissues is influenced by its binding to proteins and transporters that facilitate its localization to target sites .
Subcellular Localization
The subcellular localization of 4-Oxopiperidine-3-carboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, it localizes to the cytoplasm and nucleus, where it interacts with the NLRP3 inflammasome and the PI3K/Akt/Nrf2 pathway components . This localization is essential for its role in modulating inflammatory responses and promoting cell survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxopiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the use of commercially available reagents and solvents to produce highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate . This intermediate can then be further processed to obtain 4-Oxopiperidine-3-carboxamide.
Industrial Production Methods: Industrial production methods for 4-Oxopiperidine-3-carboxamide focus on optimizing yield and purity. The use of novel intermediates and efficient reaction conditions allows for the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxopiperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amide and ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize 4-Oxopiperidine-3-carboxamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
4-Oxopiperidine-3-carboxamide can be compared with other similar compounds, such as:
- 4-oxo-3-piperidinecarboxamide
- 4-oxopiperidine-3,5-dicarboxylic acid
- 4-oxopiperidine-3-carbaldehyde
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4-Oxopiperidine-3-carboxamide lies in its specific chemical properties and its potential for neuroprotective and anti-inflammatory effects .
Propiedades
IUPAC Name |
4-oxopiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)4-3-8-2-1-5(4)9/h4,8H,1-3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAVEHIEIBFQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate](/img/structure/B1405630.png)
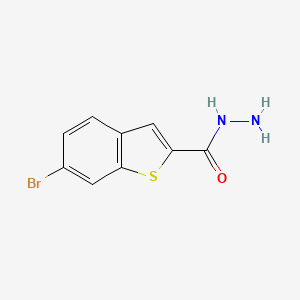
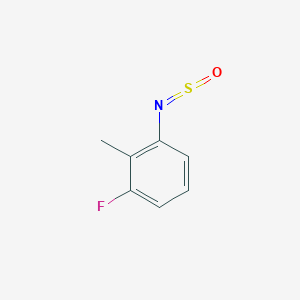
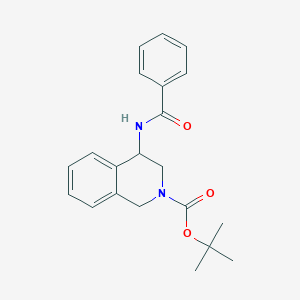
![N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1405638.png)
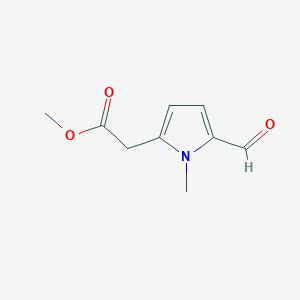
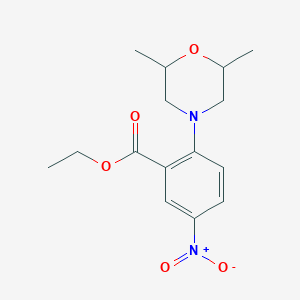
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405641.png)

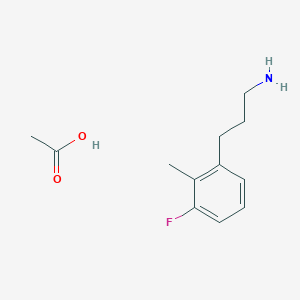
![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)


